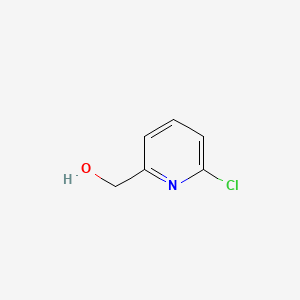

(6-Chloropyridin-2-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(6-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZFSISAODWSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955292 | |

| Record name | (6-Chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33674-97-4 | |

| Record name | 2-Pyridinemethanol, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033674974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33674-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Chloropyridin 2 Yl Methanol and Its Advanced Precursors

Established Synthetic Routes to (6-Chloropyridin-2-yl)methanol

Traditional methods for the synthesis of this compound have been well-documented, primarily involving the reduction of carboxylic acid derivatives or the functionalization of halogenated pyridine (B92270) precursors. These routes are reliable and have been instrumental in providing the compound for research and development.

Reduction Pathways of 6-Chloropyridine-2-carboxylic Acid and its Derivatives

A common and high-purity route to this compound involves the reduction of 6-Chloropyridine-2-carboxylic acid or its corresponding esters. This transformation is typically achieved using powerful reducing agents.

Key Reagents and Conditions:

Substrates: The primary starting materials are 6-Chloropyridine-2-carboxylic acid or its esters, such as methyl 6-chloropyridine-2-carboxylate.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are the most frequently employed reducing agents for this conversion.

Solvents: The reaction is generally carried out in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent the decomposition of the reducing agent.

The reduction of 6-chloropyridine-2-carboxaldehyde using lithium aluminum hydride in THF at controlled low temperatures (-45°C to 0°C) has also been reported as a reliable method.

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

| Reducing Agent | Substrate | Solvent | Typical Conditions | Yield |

| Lithium aluminum hydride (LiAlH₄) | 6-Chloropyridine-2-carboxylic acid/ester | THF or Diethyl Ether | 0°C to room temperature | High |

| Sodium borohydride (NaBH₄) | 6-Chloropyridine-2-carboxylate esters | THF or Diethyl Ether | Room temperature to reflux | Moderate to High |

Preparative Methods from Halogenated Pyridine Building Blocks

Another established approach utilizes readily available halogenated pyridine derivatives. This method often involves a two-step process: the introduction of a chlorine atom to a pyridine ring followed by hydroxymethylation.

A key precursor in this pathway is 2-chloro-6-(chloromethyl)pyridine (B1591532). The synthesis of this compound from this precursor is typically achieved through a nucleophilic substitution reaction.

Example Procedure:

A mixture of 2-chloro-6-(chloromethyl)pyridine and an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) in a polar aprotic solvent such as dimethylformamide (DMF) is heated. The reaction, usually conducted at temperatures ranging from 60-100°C for several hours, results in the substitution of the chloromethyl group with a hydroxyl group, yielding this compound. Purification is often achieved through extraction and recrystallization, with reported yields between 72-85%.

The synthesis of the starting material, 2,6-dichloropyridine, can be achieved by reacting 2-chloropyridine (B119429) with chlorine gas at elevated temperatures (not lower than 160°C) in the absence of a catalyst. google.com

Development of Novel and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of catalytic strategies and energy-efficient protocols for the synthesis of this compound and related compounds.

Catalytic Strategies in the Formation of this compound

Catalytic methods offer the potential for milder reaction conditions, higher selectivity, and reduced waste generation. While specific catalytic syntheses for this compound are still an emerging area of research, related catalytic systems provide valuable insights.

For instance, the catalytic hydrogenation of chlorinated aromatic compounds is a well-established green chemistry technique. A patented process for the preparation of 2,6-lutidine from 2,6-dimethyl-4-chloropyridine utilizes a Pd/C catalyst in an alcohol solvent under mild hydrogen pressure and temperature. google.com This demonstrates the feasibility of catalytic dechlorination, a reaction type that could be adapted for the synthesis of pyridine-based intermediates.

Furthermore, research into the catalytic synthesis of methanol (B129727) itself, often from CO₂ and H₂, highlights the use of various catalysts, including those based on copper, zinc oxide, and zirconia. researchgate.net While not directly applicable to the synthesis of this compound, these studies on C1 chemistry and hydrogenation are crucial for developing future catalytic routes to functionalized alcohols.

Sono-chemical and Other Energy-Efficient Synthetic Protocols

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a promising energy-efficient technique. Ultrasound-assisted synthesis can lead to shorter reaction times, increased yields, and reduced energy consumption. researchgate.net

A scalable, catalyst-free sonochemical method has been developed for the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives. nih.govnih.gov This one-pot cycloaddition reaction proceeds with high efficiency and regioselectivity under ultrasonic irradiation. nih.govnih.gov While this specific reaction does not produce this compound, it showcases the potential of sonochemistry as a powerful tool for constructing complex heterocyclic systems, a principle that could be applied to the synthesis of functionalized pyridines. researchgate.net The use of ultrasound in conjunction with nanocatalysts in green solvents like ethanol (B145695) and water is also being explored for the synthesis of various pyridine derivatives. researchgate.net

Considerations for Scalable Synthesis and Process Optimization in Research

The transition from laboratory-scale synthesis to larger-scale production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Key Considerations for Scalability:

Reagent and Solvent Selection: Choosing readily available, less hazardous, and easily recyclable reagents and solvents is crucial.

Process Parameters: Optimization of reaction temperature, pressure, and time is necessary to maximize yield and minimize by-product formation.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization over chromatographic methods, is important for industrial applications.

Green Chemistry Principles: Incorporating principles of green chemistry, such as atom economy and energy efficiency, can lead to more sustainable and economical processes. chemrxiv.org Mechanochemistry, a solvent-free method, has been shown to be a scalable and environmentally friendly alternative to traditional synthetic routes for other complex molecules, significantly reducing reaction times and energy consumption. chemrxiv.org

For the synthesis of this compound, scalable processes would likely favor catalytic methods or optimized versions of the established routes that minimize the use of stoichiometric, hazardous reagents like LiAlH₄.

Chemical Transformations and Derivatization Studies of 6 Chloropyridin 2 Yl Methanol

Alcohol Functional Group Reactivity and Transformations

The hydroxymethyl group attached to the pyridine (B92270) ring at the 2-position is a primary alcohol, which can undergo a range of typical alcohol reactions. These transformations are crucial for introducing further diversity into molecules derived from (6-chloropyridin-2-yl)methanol.

Selective Oxidation Reactions and Product Characterization

The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde, 6-chloropyridine-2-carboxaldehyde, or the carboxylic acid, 6-chloropyridine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger oxidizing agents would lead to the carboxylic acid.

Studies on similar systems, such as the oxidation of methanol (B129727) on supported ruthenium oxide clusters, demonstrate that the choice of support can influence reaction rates and selectivity. nih.gov While specific studies on this compound are not detailed in the provided results, the principles of selective oxidation of primary alcohols are well-established in organic chemistry. The products of these oxidation reactions can be characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structural changes.

Esterification and Etherification Studies

The hydroxyl group of this compound can readily undergo esterification and etherification reactions. Esterification, typically carried out with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) under acidic or basic conditions, would yield the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophiles under appropriate basic conditions, such as the Williamson ether synthesis. These reactions are fundamental in modifying the properties and reactivity of the parent molecule. For example, the formation of an ether linkage is demonstrated in the synthesis of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-ol. uni.lu

Pyridine Ring Functionalization and Substitution Chemistry

The pyridine ring in this compound is electron-deficient, which influences its reactivity towards both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution at the C6-Chlorine Moiety

The chlorine atom at the C6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a common and powerful method for introducing a wide range of functional groups onto the pyridine scaffold. youtube.comrsc.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this reaction, particularly at the positions ortho and para to it. pressbooks.pub

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, the chloride ion. pressbooks.pub Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the chlorine atom, leading to a diverse array of substituted pyridine derivatives. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Amine (R-NH₂) | 6-Amino-substituted pyridine derivative |

| Thiol (R-SH) | 6-Thio-substituted pyridine derivative |

This table represents generalized outcomes of SNAr reactions on the this compound scaffold.

Electrophilic Substitution Pattern Analysis of the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the nitrogen atom. However, under forcing conditions, such reactions can occur. The nitrogen atom directs incoming electrophiles primarily to the C3 and C5 positions. The presence of the chloro and hydroxymethyl substituents will further influence the regioselectivity of such reactions. Detailed experimental studies would be required to definitively establish the electrophilic substitution pattern for this compound.

Formation of Complex Molecular Architectures Utilizing this compound as a Precursor

This compound serves as a valuable C1 building block in the synthesis of more complex molecules. nih.govchemrxiv.org Its bifunctional nature allows for sequential or orthogonal transformations at the alcohol and the chloro-substituted positions. For instance, the alcohol can be oxidized to an aldehyde, which can then participate in condensation reactions, while the chlorine atom can be replaced via nucleophilic substitution. This dual reactivity makes it a key intermediate in the construction of various heterocyclic frameworks and biologically active compounds. springernature.com The ability to use methanol and its derivatives as C1 sources in transition-metal-catalyzed reactions is a growing area of interest for sustainable chemistry. nih.govchemrxiv.orgspringernature.com

Synthesis of Pyrazole-Fused Pyridine Derivatives

The fusion of a pyrazole (B372694) ring with a pyridine core yields pyrazolopyridines, a scaffold of significant interest in medicinal chemistry. The synthesis of these fused systems can be achieved through various strategic transformations. While direct use of this compound is not the common starting point, its derivatives are crucial. The synthesis of pyrazoles from pyridines generally involves strategic ring contraction and functional group manipulations. nih.gov

One prominent method involves the thermolysis of azidoacrylates in continuous flow, which can generate a range of heterocycles, including pyrazolo[1,5-a]pyridines. nih.gov Another approach relies on the classical Knorr cyclocondensation reaction. nih.gov Furthermore, the transformation of pyridinium (B92312) salts represents a viable route. For instance, pyridinium ylides can undergo expansion and rearrangement followed by a carbon deletion cascade to yield pyrazole derivatives. nih.gov

General synthetic strategies for pyrazoles that can be adapted for pyridine-containing substrates include:

Cyclocondensation: Reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govnih.gov

1,3-Dipolar Cycloaddition: Reactions involving nitrilimines or diazo compounds with alkynes. nih.govnih.gov

From Pyranones: Condensation of pyranone derivatives with hydrazine can yield the corresponding pyrazoles. nih.gov

A key intermediate derived from this compound would be an appropriately substituted hydrazine or a precursor that can be converted into one, which then participates in these cyclization reactions to form the fused pyrazole-pyridine system.

Table 1: General Methods for Pyrazole Synthesis

| Method | Reactants | Product Type |

|---|---|---|

| Knorr Cyclocondensation | 1,3-Dicarbonyl Compound + Hydrazine Derivative | Substituted Pyrazole |

| 1,3-Dipolar Cycloaddition | Nitrilimine + Alkyne | Substituted Pyrazole |

| From Pyranones | Pyranone Derivative + Hydrazine | Substituted Pyrazole |

Incorporation into Quinoxaline-Based Systems

Quinoxaline (B1680401) derivatives are an important class of nitrogen-containing heterocycles. The incorporation of a this compound moiety into a quinoxaline system typically requires its initial oxidation to the corresponding aldehyde, 6-chloropyridine-2-carboxaldehyde. This aldehyde can then serve as a key synthon in classical quinoxaline syntheses.

The most common method for forming the quinoxaline ring is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. In this context, the aldehyde derived from this compound would not be used directly. Instead, it would be a precursor to a more complex α-dicarbonyl species or would be used in alternative synthetic routes.

Recent methodologies offer more direct pathways. For example, microwave-assisted reactions between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines lead to high yields of quinoxalines. nih.gov While this specific example doesn't use the title compound, it illustrates the types of cascade reactions employed for quinoxaline synthesis where a pyridine-based aldehyde could potentially be integrated.

A related synthesis involves the reaction of 2,6-dichloroquinoxaline (B50164) with alcohols. Although a study used the isomeric (6-chloropyridin-3-yl)methanol, the principle demonstrates the potential for nucleophilic substitution where the hydroxyl group of this compound could displace a halogen on an activated quinoxaline ring, though this is less common than building the ring from scratch.

Formation of Pyridin-2-yl-methylamine and Related Derivatives

This compound is a precursor for the synthesis of various pyridin-2-yl-methylamine derivatives. These transformations typically involve converting the primary alcohol into a better leaving group, followed by nucleophilic substitution with an amine, or oxidation to an aldehyde followed by reductive amination.

A patent describes a process where (6-chloro-pyridin-2-yl)-methanol is first converted to an aldehyde. google.com This aldehyde then undergoes condensation with a primary amine, such as commercially available piperidin-4-yl-methylamine, in a solvent like toluene (B28343) or dichloromethane. The resulting imine is subsequently reduced to afford the final pyridin-2-yl-methylamine derivative. google.com

Table 2: Synthesis of a Pyridin-2-yl-methylamine Derivative

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Oxidation | This compound | Standard oxidizing agents | 6-Chloropyridine-2-carboxaldehyde |

| 2. Condensation | 6-Chloropyridine-2-carboxaldehyde, Piperidin-4-yl-methylamine | Toluene, reflux, azeotropic removal of water | Imine intermediate |

This synthetic sequence highlights the utility of the hydroxymethyl group as a handle for introducing nitrogen-containing substituents at the 2-position of the pyridine ring.

Conjugation to Hydrazone and Acyl-Hydrazone Scaffolds

The formation of hydrazone and acyl-hydrazone linkages is a robust and widely used chemical transformation. For this compound, this requires a two-step process. First, the alcohol must be oxidized to the corresponding aldehyde, 6-chloropyridine-2-carboxaldehyde. This aldehyde then serves as the electrophilic partner in a condensation reaction with a hydrazine or hydrazide derivative.

The general procedure for forming acyl-hydrazones involves reacting a carbohydrazide (B1668358) with an aldehyde, often in an alcoholic solvent like ethanol (B145695) with an acid catalyst (e.g., sulfuric acid), under reflux. nih.gov This straightforward condensation reaction typically proceeds in high yield to form the stable N-acylhydrazone product. nih.gov

Reaction Scheme:

Oxidation: this compound → 6-Chloropyridine-2-carboxaldehyde

Condensation: 6-Chloropyridine-2-carboxaldehyde + R-C(O)NHNH₂ → (6-Chloropyridin-2-yl)-CH=N-NH-C(O)-R

This methodology allows for the conjugation of the chloropyridine moiety to a vast array of scaffolds, depending on the structure of the acyl-hydrazide used. These derivatives have been investigated for various applications, including their potential as antifungal agents. nih.gov

Heterocyclic Ring Formation via Electro-oxidative Cyclization and Other Cascade Reactions

This compound and its derivatives can participate in advanced cyclization reactions to form new heterocyclic rings. A notable example is the use of electro-oxidative methods. A K₂S₂O₈-promoted oxidative tandem cyclization has been developed for the synthesis of quinazolinones from primary alcohols and 2-aminobenzamides. nih.gov This reaction proceeds under constant current without the need for a transition metal catalyst. nih.gov The primary alcohol is oxidized in situ to an aldehyde intermediate, which then undergoes cyclization. nih.gov

This protocol has been applied to the synthesis of analogues of bioactive molecules. For instance, a key intermediate for a Gefitinib analogue, N-(6-chloropyridin-2-yl)-6-ethoxypteridin-4-amine, was synthesized using a related approach, demonstrating the utility of chloropyridine building blocks in constructing complex heterocyclic systems like pteridines. nih.gov

Cascade reactions, where multiple bonds are formed in a single operation, are also relevant. The synthesis of pyrazoles from pyridinium salts, involving a sequence of rearrangement, cyclization, and carbon deletion, is an example of a cascade process that transforms one heterocyclic system into another. nih.gov

Transesterification Reactions of Derivatives

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. While this compound itself is an alcohol, its derivatives, specifically esters formed from its hydroxyl group, can readily undergo transesterification.

For example, if the hydroxyl group of this compound is first esterified with a carboxylic acid (e.g., acetic anhydride (B1165640) to form (6-chloropyridin-2-yl)methyl acetate), this resulting ester can then be subjected to transesterification.

A variety of catalysts can be employed for this reaction, depending on the substrate and desired conditions.

Scandium(III) triflate (Sc(OTf)₃): Catalyzes the direct transesterification of carboxylic esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org

Dipotasssium hydrogen phosphate (B84403) (K₂HPO₄): An efficient catalyst for producing methyl esters under mild conditions, tolerating various functional groups. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): Catalyze transesterification of secondary alcohols at room temperature. organic-chemistry.org

The reaction involves the nucleophilic attack of a new alcohol on the carbonyl carbon of the ester derivative of this compound, leading to the substitution of the original alcohol portion. This reaction is a fundamental tool for modifying the ester group and is widely applicable in organic synthesis. organic-chemistry.org

Table 3: Common Catalysts for Transesterification

| Catalyst | Substrates | Conditions |

|---|---|---|

| Sc(OTf)₃ | Carboxylic Esters, Alcohols | Boiling, Microwave Irradiation |

| K₂HPO₄ | Carboxylic Esters, Methanol | Mild |

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Molecular Structure through Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal proof of a compound's chemical structure and offers detailed insights into bond lengths, bond angles, and intermolecular interactions.

For a molecule like (6-Chloropyridin-2-yl)methanol, obtaining suitable single crystals is a critical first step. The process of growing high-quality crystals can be influenced by various factors, including solvent choice, temperature, and concentration. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

1H NMR and 13C NMR Investigations

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol (B129727) substituent. The chemical shifts (δ) of the pyridine protons are influenced by the electronegativity of the nitrogen atom and the chlorine substituent. The multiplicity of these signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and provides valuable information about their relative positions on the ring. The methylene protons would likely appear as a singlet if there is no coupling to the hydroxyl proton, or as a doublet if coupling occurs. The hydroxyl proton signal can be broad and its chemical shift is often concentration and solvent dependent. A reported ¹H NMR spectrum in CDCl₃ shows a singlet for the CH₂OH protons at δ 4.75 ppm and a multiplet for the three pyridine protons between δ 7.40 and 8.20 ppm.

¹³C NMR Spectroscopy: This technique probes the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are characteristic of aromatic heterocyclic systems and are further influenced by the chlorine and hydroxymethyl substituents. The carbon of the methylene group will appear in the aliphatic region of the spectrum. The number of signals in the spectrum confirms the number of chemically non-equivalent carbon atoms in the molecule. bas.bg

| ¹H NMR Data for this compound in CDCl₃ | |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.40-8.20 | m |

| 4.75 | s |

| Predicted ¹³C NMR Data for this compound | |

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 |

| ~150 | C6 |

| ~140 | C4 |

| ~125 | C5 |

| ~120 | C3 |

| ~65 | CH₂OH |

Advanced NMR Techniques for Stereochemical Assignments

While this compound itself is not chiral, derivatives of this compound or its use in the synthesis of more complex molecules may introduce stereocenters. In such cases, advanced NMR techniques become crucial for determining the relative and absolute stereochemistry.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons. These experiments can be used to establish the relative stereochemistry of substituents on a ring or a chiral center.

For molecules with chiral centers, the use of chiral solvating agents or chiral derivatizing agents in conjunction with NMR spectroscopy can be employed. These agents interact with the enantiomers of a chiral compound to form diastereomeric complexes, which can often be distinguished by their different NMR spectra, allowing for the determination of enantiomeric excess.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

In the IR spectrum of this compound, several characteristic absorption bands would be expected. A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine ring typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be observed around 1050-1150 cm⁻¹. Finally, the C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

| Characteristic IR Absorption Bands for this compound | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3200-3400 (broad) | O-H stretch (hydrogen-bonded) |

| 3000-3100 | Aromatic C-H stretch |

| 1400-1600 | C=C and C=N stretch (pyridine ring) |

| 1050-1150 | C-O stretch (primary alcohol) |

| < 800 | C-Cl stretch |

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique that provides the exact mass of a molecule with a very high degree of accuracy. This allows for the determination of the elemental composition of the compound, which is a crucial piece of information for confirming its identity. For this compound (C₆H₆ClNO), HR-MS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Beyond exact mass determination, HR-MS can also provide valuable information about the fragmentation pathways of the molecule upon ionization. nih.gov By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule and confirm the connectivity of its different parts. For example, the fragmentation of this compound might involve the loss of the hydroxyl group, the entire hydroxymethyl group, or the chlorine atom, leading to characteristic fragment ions that can be observed in the mass spectrum.

| Predicted High-Resolution Mass Spectrometry Data for this compound | |

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.02108 |

| [M+Na]⁺ | 166.00302 |

| [M-H]⁻ | 142.00652 |

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of a compound and for separating mixtures. In the context of this compound, HPLC can be used to determine the percentage purity of a synthesized batch by separating the main compound from any impurities or by-products.

A typical HPLC method would involve a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The retention time, the time it takes for a compound to elute from the column, is a characteristic property of the compound under specific chromatographic conditions.

Method Development and Validation for this compound and its Derivatives

The development and validation of analytical methods are crucial for quantifying this compound and its derivatives, as well as for identifying any process-related impurities. researchgate.net High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a primary technique for this purpose due to its high efficiency, sensitivity, and applicability to a wide range of pyridine derivatives. ijsrst.comresearchgate.net

A typical method development process involves the systematic optimization of chromatographic conditions to achieve a robust separation of the main compound from any impurities or degradation products. ijariie.com Key parameters that are adjusted include the choice of stationary phase (column), the composition of the mobile phase, and the detector wavelength. For pyridine derivatives, C18 (octadecylsilyl) columns are common, paired with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. nih.gov Detection is often performed using a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance. researchgate.net

Once developed, the method must be rigorously validated according to guidelines from the International Council for Harmonisation (ICH) to prove its suitability for the intended purpose. ijsrst.comresearchgate.net Validation confirms that the method is accurate, precise, specific, linear, and robust over a specified range. researchgate.net This ensures the reliability of data for quality control in synthesis and for stability testing of the compound and its subsequent products. ijariie.comnih.gov

Table 1: Key Parameters for RP-HPLC Method Validation This table outlines the essential validation parameters and their typical acceptance criteria as stipulated by ICH guidelines, which would be applied to an analytical method for this compound.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. | The peak for the main compound should be pure and well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of test results obtained by the method to the true value. Often determined by spike/recovery studies. | Recovery typically between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, flow rate). | No significant change in results; system suitability parameters are met. |

Chiral HPLC for Enantiomeric Excess Determination of Asymmetric Derivatives

When this compound is used to synthesize chiral molecules—molecules that exist as non-superimposable mirror images (enantiomers)—it is essential to determine the enantiomeric purity, or enantiomeric excess (ee), of the final product. nih.gov Enantiomers can have vastly different biological activities, making their separation and quantification a critical step in pharmaceutical development. nih.gov High-Performance Liquid Chromatography is the foremost technique for this task, employing a chiral environment to distinguish between the enantiomers. heraldopenaccess.usspringernature.com

There are two primary strategies for chiral separation in HPLC:

Indirect Method : The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column. chiralpedia.com

Direct Method : This more common approach utilizes a Chiral Stationary Phase (CSP). A CSP is a column packing material that is itself chiral and can interact differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are widely used and have proven effective for separating a broad range of chiral compounds, including those with pyridine moieties. nih.gov

The determination of enantiomeric excess involves integrating the peak areas for each enantiomer in the chromatogram. The 'ee' is then calculated as the percentage difference between the major and minor enantiomer. nih.gov The development of a successful chiral separation often requires screening various CSPs and mobile phase compositions (normal-phase, reverse-phase, or polar organic) to achieve sufficient resolution between the enantiomeric peaks. nih.gov

Table 2: Illustrative Parameters for Direct Chiral HPLC Separation This table provides a hypothetical example of the conditions and results for the chiral separation of an asymmetric derivative of this compound.

| Parameter | Value / Description |

| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |

| Chiral Stationary Phase (CSP) | Polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | tR1 = 8.5 min |

| Retention Time (Enantiomer 2) | tR2 = 10.2 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (ee) Calc. | ee (%) = [ (Area₂ - Area₁) / (Area₂ + Area₁) ] × 100 |

UV-Vis Spectroscopy for Electronic Transitions and Chemo-sensing Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules like this compound and for developing functional applications such as chemosensors. The absorption of UV or visible light excites electrons from lower-energy orbitals to higher-energy orbitals, with the specific wavelengths of absorption corresponding to the energy of these electronic transitions.

For aromatic heterocycles like pyridine, the key transitions are the π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) transitions. aip.org The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital and typically results in strong absorption bands. The n→π* transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital, which usually gives a weaker absorption band at a longer wavelength. aip.org In 2-halopyridines, the n→π* transition is often obscured by the much stronger π→π* band. aip.org Studies on the parent compound 2-chloropyridine (B119429) provide insight into the expected spectral behavior. aip.org

Table 3: Electronic Transitions for 2-Chloropyridine Data for the parent chromophore, 2-Chloropyridine, in iso-octane solvent. The methanol group in the target compound is expected to cause only minor shifts (solvatochromic effects).

| Transition Type | Absorption Maximum (λmax) | Solvent | Reference |

| π→π | ~269 nm | Iso-octane | aip.org |

| n→π | Not clearly observed (obscured by π→π* band) | Iso-octane | aip.org |

Beyond simple characterization, derivatives of pyridine are extensively used to create chemosensors. nih.govresearchgate.net A chemosensor is a molecule designed to signal the presence of a specific chemical species (analyte) through a measurable change, such as a change in color or fluorescence. In a UV-Vis-based chemosensor, the binding of an analyte (e.g., a metal ion) to a receptor unit on the sensor molecule alters its electronic properties, causing a distinct shift in the absorption spectrum. nih.gov

For example, a Schiff base derivative of a pyridine compound can be designed to selectively bind with a metal ion like copper (Cu²⁺). nih.gov Upon addition of Cu²⁺, the original UV-Vis spectrum of the sensor molecule changes, with new absorption bands appearing or existing ones shifting, providing a clear colorimetric signal for the detection of the ion. nih.gov By performing a UV-Vis titration—recording spectra after adding increasing amounts of the analyte—one can determine the binding stoichiometry and the association constant of the sensor-analyte complex. nih.govresearchgate.net This principle allows for the design of highly selective and sensitive sensors for environmental and biological monitoring. researchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations of 6 Chloropyridin 2 Yl Methanol and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure and optimized molecular geometry of compounds. For analogs of (6-Chloropyridin-2-yl)methanol, such as its hydrazone derivatives, geometry optimizations are typically performed to find the most stable conformation of the molecule. researchgate.net

Quantum chemical calculations for these types of compounds are often carried out using software packages like Gaussian 09. acs.org The selection of a functional and a basis set is critical for accuracy. Studies on similar structures have frequently employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p). researchgate.netrsc.orgresearchgate.net For instance, the geometries of various (E)-2-((6-chloropyridin-2-yl)oxy)-N'-benzylidene acetohydrazide analogs were fully optimized using the CAM-B3LYP/6-311G(d,p) level of theory without symmetry constraints. acs.org Such calculations confirm that the optimized structures correspond to a minimum on the potential energy surface, which is verified by the absence of imaginary frequencies in vibrational analysis. mdpi.com

These computational approaches establish a foundational link between the molecular structure and the compound's behavior, allowing for a detailed analysis of bond lengths, bond angles, and dihedral angles. rsc.orgwiley.com

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO), which acts as an electron donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which acts as an electron acceptor. rsc.orgwiley.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. rsc.org

For several analogs of this compound, FMO analysis has been performed using DFT calculations. The HOMO-LUMO energy gap can be used to derive global reactivity descriptors, which quantify the molecule's reactivity. For example, in a study of halo-functionalized hydrazones, the energy gaps for analogs CPFH, CCPH, and BCPH were found to be 7.278, 7.241, and 7.229 eV, respectively. acs.org These values indicated that CPFH was the most stable and least reactive of the three. acs.org

Below is a table summarizing FMO data for some analogs:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Analog 1 | -6.620 | -0.521 | 6.099 | acs.org |

| Analog 2 | -6.648 | -0.681 | 5.967 | acs.org |

| Analog 4 | -6.105 | -1.194 | 4.911 | acs.org |

| CPFH | - | - | 7.278 | acs.org |

| CCPH | - | - | 7.241 | acs.org |

| BCPH | - | - | 7.229 | acs.org |

This table presents data for various analogs as reported in the cited literature.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability Assessment

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. acs.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) Lewis-type orbitals. uni-muenchen.de The key aspect of NBO analysis is the examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de

The stability derived from these interactions is quantified by the second-order perturbation energy, E(2). numberanalytics.com A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater stabilization from hyperconjugation. acs.orgnumberanalytics.com

In studies of this compound analogs, NBO analysis has confirmed that hyperconjugative interactions are a pivotal cause of molecular stability. acs.org For example, in benzimidazole (B57391) derivatives, transitions such as π → π* and σ → σ* are identified, with stabilization energies quantified in kcal/mol. acs.org The transition LP2(O42) → π*(C22–O23) was observed with a high stabilization energy of 59.04 kcal/mol. acs.org

A summary of significant hyperconjugative interactions in an analog is presented below:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Source |

| π(C1–C2) | π(C3–C11) | 20.36 | acs.org |

| σ(C16–C20) | σ(C15–N29) | 3.49 | acs.org |

| LP2(O42) | π(C22–O23) | 59.04 | acs.org |

| LP2(O23) | σ(C22–O42) | 38.50 | acs.org |

This table illustrates representative donor-acceptor interactions and their stabilization energies for a related benzimidazole compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP surface is mapped onto the molecule's electron density, using a color spectrum to indicate different electrostatic potential values. Typically, red regions signify negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-deficient, susceptible to nucleophilic attack). rsc.org

For pyridine-based compounds and their analogs, MEP analysis helps identify potential sites for intermolecular interactions, including hydrogen bonding. rsc.orgmdpi-res.com In analogs of this compound, the most negative potential is generally located around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) or derivative group. These sites are the primary centers for electrophilic interactions. Conversely, the hydrogen atoms, particularly of the hydroxyl or amine groups, represent the regions of highest positive potential, making them likely sites for nucleophilic interactions.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and Spectroscopic Correlation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies, oscillator strengths (fₒₛ), and maximum absorption wavelengths (λₘₐₓ) that characterize a molecule's UV-visible absorption spectrum. researchgate.net This allows for a direct comparison between theoretical predictions and experimental spectroscopic data.

For various analogs of this compound, TD-DFT calculations have been performed to understand their electronic transition properties. researchgate.net These calculations can reveal the nature of the electronic transitions, such as n → π* or π → π*, which are often responsible for the observed absorption bands. acs.org For instance, studies on related compounds have used the TD-DFT/B3LYP/6-311+G(d,p) level of theory to analyze the UV-Vis spectrum. researchgate.net

The table below shows theoretical spectroscopic data for a related chromophore:

| Transition | Excitation Energy (E) (eV) | λₘₐₓ (nm) | Oscillator Strength (fₒₛ) | Source |

| H → L | 2.15 | 576 | 1.8412 | acs.org |

| H-1 → L | 2.50 | 495 | 0.0883 | acs.org |

| H → L+1 | 2.65 | 467 | 0.0468 | acs.org |

This table presents calculated electronic transition data for a representative chromophore analog, where H is HOMO and L is LUMO.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial validation step for any computational method is the comparison of predicted spectroscopic data with experimental measurements. DFT calculations are frequently used to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts.

For analogs like 2-[(6′-Chloroazin-2′-yl)oxy]-N′-(2-fluorobenzylidene) Aceto-Hydrazone (CPFH), experimental FT-IR and NMR spectra have been recorded and compared with theoretical values. acs.org The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. Good agreement between the scaled theoretical data and the experimental data confirms that the computational model and the optimized geometry are reliable.

Below is a comparison of experimental and theoretical data for an analog of this compound:

| Parameter | Experimental Value | Calculated Value | Source |

| IR: ν(C=O) (cm⁻¹) | 1689 | - | acs.org |

| IR: ν(C=N) (cm⁻¹) | 1587 | - | acs.org |

| ¹H NMR: δ(N-H) (ppm) | 11.69 | - | acs.org |

| ¹H NMR: δ(CH) (ppm) | 8.23 | - | acs.org |

| ¹³C NMR: δ(C=O) (ppm) | 168.6 | - | acs.org |

| ¹³C NMR: δ(C-Cl) (ppm) | 146.7 | - | acs.org |

This table presents selected experimental spectroscopic data for the analog CPFH. Direct calculated values for comparison were not detailed in the source but such comparisons are standard practice in computational studies.

Assessment of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO), which have uses in technologies like optical switching and data storage. researchgate.net Computational chemistry provides a direct route to assess the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). acs.org

The total static first hyperpolarizability (βₑₒₜ) is a key parameter for quantifying NLO activity. Calculations for analogs of this compound have been performed using various DFT functionals, including B3LYP, CAM-B3LYP, and M062X, with extended basis sets like 6-311+G(d,p). acs.org The results for some hydrazone analogs revealed that their NLO properties were superior to those of standard NLO materials like urea, highlighting their potential for optoelectronic applications. acs.org The magnitude of the hyperpolarizability is often linked to intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-withdrawing groups within the molecule. acs.org

The table below summarizes calculated NLO properties for related compounds:

| Compound | Method/Basis Set | Average Polarizability <α> (a.u.) | First Hyperpolarizability βₑₒₜ (a.u.) | Source |

| CC10R | M06/6-311G(d,p) | - | 134,809.522 | acs.org |

| CC10D2 | M06/6-311G(d,p) | - | 208,659.330 | acs.org |

This table shows calculated first hyperpolarizability values for nonfullerene-based chromophore analogs, demonstrating the impact of structural modification on NLO properties.

Biological Activities and Mechanistic Studies of 6 Chloropyridin 2 Yl Methanol Derivatives in Medicinal Chemistry

Anticancer Potential and Associated Molecular Mechanisms

The development of novel anticancer agents is a critical area of research. Derivatives based on the (6-Chloropyridin-2-yl)methanol structure have shown promise, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms of action, including the disruption of cell cycle progression, induction of programmed cell death, and inhibition of tumor-supporting processes like angiogenesis.

In vitro Cytotoxicity Studies against Human Cancer Cell Lines (e.g., HepG2, Capan-2, A549, HeLa, MCF-7)

A fundamental step in the evaluation of potential anticancer compounds is the assessment of their cytotoxic activity against a panel of human cancer cell lines. Studies have shown that certain derivatives of this compound and related heterocyclic structures exhibit significant antiproliferative effects.

For instance, novel sulphonamide-bearing methoxyquinazolinone derivatives have been evaluated for their anticancer activity. One such compound, referred to as Bcl-2-IN-6, demonstrated potent cytotoxicity across several cell lines with IC₅₀ values of 20.91 µM against MCF-7 (breast cancer), 42.29 µM against HepG2 (liver cancer), and 48.00 µM against A549 (lung cancer) cells. medchemexpress.com Similarly, a series of 2-aryl-6-diethylaminoquinazolinone derivatives were tested, with most compounds showing greater cytotoxicity than the standard anticancer drug ellipticine (B1684216) against cell lines including Hep-G2 and MCF-7. researchgate.net One derivative in this series was particularly potent, with IC₅₀ values ranging from 0.02 to 0.08 µM across the tested cancer cell lines. researchgate.net

The substitution pattern on the aromatic rings of these derivatives plays a crucial role in their cytotoxic profile. In a study of benzenesulphonohydrazones, compounds with specific halogen and methoxy (B1213986) group substitutions were effective in inhibiting the viability of renal cancer cells (769-P) and, to a lesser extent, HepG2 cells. nih.gov The screening of 2-phenyl-N-(pyridin-2-yl)acetamides also showed antimycobacterial activity and cytotoxicity against the HepG2 liver cancer cell line, indicating an acceptable toxicological profile for some derivatives. researchgate.net

Interactive Data Table: Cytotoxicity of Selected Derivatives

Below is a summary of the reported IC₅₀ values for various derivatives against different human cancer cell lines.

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Source |

| Bcl-2-IN-6 | MCF-7 | 20.91 | medchemexpress.com |

| Bcl-2-IN-6 | HepG2 | 42.29 | medchemexpress.com |

| Bcl-2-IN-6 | A549 | 48.00 | medchemexpress.com |

| 2-Aryl-6-diethylaminoquinazolinone (Comp. 12) | Multiple | 0.02 - 0.08 | researchgate.net |

| Benzenesulphonohydrazones (Comp. 4) | HepG2 | Not specified, but highly cytotoxic | nih.gov |

Cell Cycle Modulation and Apoptosis Induction Pathways (e.g., p53-dependent pathway, caspase activation, Bcl-2 family proteins)

Beyond simple cytotoxicity, understanding how these compounds affect the fundamental processes of cell division and programmed cell death (apoptosis) is key to their development. Many effective anticancer agents function by arresting the cell cycle at specific checkpoints or by initiating apoptosis in cancer cells.

Derivatives of this compound often exert their anticancer effects by modulating these pathways. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members, is a critical regulator of apoptosis. nih.gov Overexpression of Bcl-2 is common in many cancers, promoting cell survival. nih.gov Compounds that can inhibit Bcl-2 or alter the balance between pro- and anti-apoptotic proteins are therefore of significant interest.

One study on a Bcl-2 inhibitor, Bcl-2-IN-6, found that it not only down-regulates the expression of Bcl-2 but also increases the mRNA expression of the tumor suppressor p53, the pro-apoptotic protein Bax, and caspase-7. medchemexpress.com This shift in gene expression ultimately leads to cell cycle arrest and apoptosis in breast cancer MCF-7 cells. medchemexpress.com The p53 protein plays a crucial role in responding to cellular stress, such as DNA damage, by halting the cell cycle to allow for repair or, if the damage is too severe, initiating apoptosis. nih.gov The activation of caspases, a family of proteases, is a central event in the execution phase of apoptosis. nih.gov

Mechanistic studies on other compounds have shown similar effects. A chalcone (B49325) derivative was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in ovarian cancer cells. mdpi.com This was associated with DNA damage and the modulation of proteins like p21 and the Bcl-2 family member Bad. mdpi.com The process often involves the mitochondrial pathway of apoptosis, where an imbalance in Bcl-2 proteins leads to mitochondrial outer membrane permeabilization and subsequent caspase activation. mdpi.com

Anti-Angiogenic Activity and Related Signaling Pathways (e.g., inhibition of HUVEC proliferation, migration, tube formation induced by VEGF/bFGF)

For tumors to grow beyond a few millimeters, they require a dedicated blood supply, a process known as angiogenesis. nih.gov This process is primarily driven by signaling molecules such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). nih.govmdpi.com Inhibiting angiogenesis is a key strategy in cancer therapy.

Derivatives related to the this compound scaffold have been investigated for their ability to block this process. The primary model for studying angiogenesis in vitro involves Human Umbilical Vein Endothelial Cells (HUVECs). Assays measure the ability of a compound to inhibit key steps in angiogenesis, such as the proliferation, migration, and formation of capillary-like structures (tube formation) by HUVECs, which are typically stimulated by VEGF. nih.govmdpi.com

Studies have shown that various compounds can effectively inhibit these processes. For example, methyl hydroxychalcone (B7798386) was found to significantly inhibit VEGF-induced HUVEC proliferation and tube formation in a dose-dependent manner. nih.gov The mechanism often involves blocking the VEGF signaling pathway. VEGF exerts its effects by binding to its receptor, VEGFR2, on the surface of endothelial cells. mdpi.comcjnmcpu.com Inhibiting this binding or the subsequent downstream signaling cascade can halt the angiogenic process. Oleanolic acid derivatives, for instance, were shown to inhibit VEGF-induced proliferation and angiogenesis in HUVECs by preventing the activation of VEGFR2. cjnmcpu.com Similarly, Sanguiin H-6 was identified as a potent inhibitor of the binding of VEGF to its receptor, which in turn blocked VEGF-induced HUVEC proliferation. nih.gov

Structure-Activity Relationships for Anticancer Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of a parent molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features required for efficacy. nih.gov

For anticancer derivatives of heterocyclic compounds like quinazolinones and pyridines, SAR studies have revealed several important trends. The nature and position of substituents on the aromatic rings are often critical. For a series of benzenesulphonohydrazones, the presence of a fluorine atom at the ortho-position and a bromine atom at the para-position of a phenyl ring resulted in the most significant and diverse cytotoxicity against tumor cells. nih.gov In another study of 2-aryl-6-diethylaminoquinazolinones, the substitution pattern on the 2-aryl ring was found to be a major determinant of cytotoxic potency. researchgate.net

These studies highlight that specific electronic and steric properties conferred by different functional groups can significantly influence how the molecule interacts with its biological target, thereby affecting its anticancer activity. nih.gov

Antimicrobial Spectrum and Modes of Action

In addition to their anticancer properties, derivatives of this compound and related nitrogen-containing heterocyclic compounds have been explored for their potential to combat pathogenic microorganisms.

Antibacterial Activity against Pathogenic Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

The antibacterial activity of these compounds is typically evaluated against a panel of both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Research has shown that certain derivatives possess notable antibacterial properties. A study on 2,6-disubstituted 4-anilinoquinazolines reported a significant effect on the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, although no influence was observed on Gram-negative species like Escherichia coli. nih.gov In contrast, a series of 1,2,4-triazole-3-thiones, including chloro-substituted pyridyl derivatives, were screened against Escherichia coli and Staphylococcus aureus, among others. researchgate.net Similarly, novel acetamide (B32628) derivatives of 2-mercaptobenzothiazole (B37678) exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative species, with some derivatives showing promising activity against E. coli and S. aureus. nih.gov

Interactive Data Table: Antibacterial Activity of Selected Derivatives

The table below summarizes the observed activity of different derivative classes against key pathogenic bacteria.

| Derivative Class | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Source |

| 2,6-Disubstituted 4-anilinoquinazolines | Active | Active | Inactive | nih.gov |

| Chloro-pyridyl 1,2,4-triazole-3-thiones | Not specified | Active | Active | researchgate.net |

| 2-Mercaptobenzothiazole acetamides | Moderate activity | Good activity | Good activity | nih.gov |

| Organometallic Pd(II)/Ni(II) complexes | Active | Active | Active | beilstein-journals.org |

Antifungal Properties and Efficacy

The scaffold of this compound has been a subject of investigation for its potential antifungal applications. Studies indicate that the compound itself can inhibit the growth of various microbial strains, making it a candidate for the development of new antimicrobial agents. The structural features of these derivatives, particularly the presence of the halogenated pyridine (B92270) ring, are often associated with antimicrobial activity.

Research into related heterocyclic compounds suggests that the efficacy of these derivatives can be significant. For instance, studies on chromone (B188151) derivatives synthesized from related precursors have shown potent activity against phytopathogens like Fusarium solani. In one study, a synthesized chromone (compound 6 ) exhibited a half-maximal inhibitory concentration (IC50) of 16.9 µM against F. solani. mdpi.com This highlights the potential for derivatives of this compound to be developed into effective antifungal agents. The introduction of different functional groups to the core structure allows for the modulation of antifungal potency and spectrum. mdpi.com

Table 1: Antifungal Activity of a Related Chromone Derivative

| Compound | Fungal Species | IC50 (µM) |

|---|---|---|

| Chromone derivative 6 | Fusarium solani | 16.9 mdpi.com |

Investigation of Mechanism of Action (e.g., enzyme inhibition, interaction with molecular targets)

The mechanism by which this compound derivatives exert their antifungal effects may involve several cellular processes. For similar antimicrobial compounds, proposed mechanisms include the inhibition of essential enzymes within the pathogen's metabolic pathways or the disruption of cell membrane integrity, which leads to cell death.

More specific mechanistic insights come from studies on pyridin-2-yl-methanol derivatives targeting other biological systems. A significant body of research has identified these derivatives as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.govresearchgate.net TRPV3 is a cation channel involved in various physiological processes, and its inhibition has therapeutic implications. Systematic optimization of a lead compound featuring a pyridinyl methanol (B129727) moiety led to the discovery of highly potent TRPV3 antagonists. nih.gov This antagonistic activity on a specific ion channel demonstrates a clear mechanism of action that could potentially extend to antifungal effects if similar targets are present in fungal species or if downstream pathways are affected. The hydroxymethyl group is noted to be a key feature, potentially participating in hydrogen bonding that influences the compound's binding affinity and specificity for its molecular targets.

Neurological and Central Nervous System (CNS)-Related Pharmacological Research

Derivatives of this compound have shown significant promise in the field of neuroscience, particularly in the modulation of key receptors in the central nervous system.

A substantial area of research has focused on derivatives of 6-chloropyridine as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a range of neurological functions and disorders. Specifically, derivatives where the 6-chloro-pyridinyl group is attached to various cyclic amines have been shown to be potent ligands for the α4β2 subtype of nAChRs. nih.govnih.gov

For example, 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine, a metabolite of the insecticide imidacloprid, demonstrates a high affinity for the rat recombinant α4β2 nAChR, with an IC50 value of 6.0 nM. nih.gov This is comparable in potency to nicotine (B1678760) itself (IC50 of 3.8 nM). nih.gov Further studies on 6-chloropyridazin-3-yl derivatives substituted with diazabicycles or piperazines also reported high affinities, with Ki values in the nanomolar range for nAChRs. nih.gov These findings underscore the potential of the 6-chloropyridinyl scaffold in designing potent nAChR agonists.

Table 2: Binding Affinity and Potency of (6-Chloropyridin-yl) Derivatives at nAChRs

| Compound | Receptor Subtype | Assay Type | Value |

|---|---|---|---|

| 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine (1 ) | α4β2 nAChR | 3H-nicotine binding inhibition | IC50: 6.0 nM nih.gov |

| (-)-Nicotine | α4β2 nAChR | 3H-nicotine binding inhibition | IC50: 3.8 nM nih.gov |

| Imidacloprid | α4β2 nAChR | 3H-nicotine binding inhibition | IC50: 155 nM nih.gov |

| N-[(6-chloro-3-pyridinyl)methyl]pyrrolidine (19 ) | α4β2 nAChR | 3H-nicotine binding inhibition | IC50: 9 nM nih.gov |

| 6-chloro-3-pyridazinyl derivatives | nAChRs | Radioligand binding | Ki: Nanomolar range nih.gov |

| TC299423 | α6β2* nAChRs | [3H]-dopamine release | EC50: 30–60 nM frontiersin.org |

The modulation of specific ion channels by (pyridin-2-yl)methanol derivatives has led to investigations into their potential as analgesic agents. Research on TRPV3 antagonists, which can be synthesized from this scaffold, has shown promising results in preclinical pain models. nih.gov

A novel and selective TRPV3 antagonist, compound 74a , which features a pyridinyl methanol moiety, demonstrated a favorable profile in two different models of neuropathic pain as well as in a reserpine (B192253) model of central pain. nih.govresearchgate.net The ability to alleviate pain in these models suggests that derivatives of this compound could be developed into new treatments for chronic and neuropathic pain conditions. While the direct link to antidepressant activity is less established, the modulation of neuronal targets like nAChRs and TRPV channels, which are involved in mood regulation, suggests a potential avenue for future research.

The interaction of this compound derivatives with nAChRs is particularly relevant to neurodegenerative disorders and cognitive function. The α4β2 nAChR subtype, which these compounds potently target, is known to play a crucial role in learning and memory. nih.gov The development of ligands for these receptors is a key strategy in the search for treatments for conditions like Alzheimer's disease.

Furthermore, the structure of this compound allows for its use as an intermediate in the synthesis of compounds designed to target specific biological pathways involved in neurodegeneration. Phytochemicals that modulate neurotrophins, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), are known to offer neuroprotective effects and enhance memory. nih.gov By acting as potent nAChR modulators, derivatives of this compound could influence these neurotrophic pathways, thereby offering potential therapeutic benefits for neurodegenerative diseases and cognitive decline.

Interaction with Specific Biological Targets and Receptor Binding Studies

The pharmacological effects of this compound derivatives are defined by their precise interactions with specific biological targets. Receptor binding studies have been crucial in elucidating these interactions and guiding the development of more selective and potent compounds.

The most extensively studied targets for this class of compounds are the neuronal nAChRs and the TRPV3 ion channel. For nAChRs, derivatives have been synthesized that show high affinity, often in the low nanomolar range, for the α4β2 subtype. nih.govnih.gov The 6-chloro substituent on the pyridine ring is a key feature contributing to this high-affinity binding.

In parallel, research on TRPV3 has identified (pyridin-2-yl)methanol derivatives as potent antagonists. nih.gov The lead-optimized compound 74a was found to have a strong inhibitory activity on TRPV3 with an IC50 of 0.38 µM. researchgate.net This selectivity for TRPV3 over other receptors and ion channels is a critical attribute for a potential therapeutic agent. researchgate.net These distinct lines of research show that the this compound scaffold can be tailored to interact with different high-value biological targets, demonstrating its versatility in medicinal chemistry.

Table 3: Interaction of (Pyridin-2-yl)methanol Derivatives with Specific Biological Targets

| Compound/Derivative Class | Biological Target | Type of Interaction | Affinity/Potency |

|---|---|---|---|

| 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine | α4β2 nAChR | Ligand binding | IC50: 6.0 nM nih.gov |

| 6-chloro-3-pyridazinyl derivatives | Neuronal nAChRs | Ligand binding | Ki: Nanomolar range nih.gov |

| Derivative 74a | TRPV3 Channel | Antagonist | IC50: 0.38 µM researchgate.net |

Enzyme Inhibition Kinetics and Characterization

The pyridine moiety is a common feature in many biologically active compounds, and its derivatives have been extensively studied as enzyme inhibitors. While specific kinetic data on direct derivatives of this compound are not extensively available in the public domain, research on structurally related pyridine compounds provides valuable insights into their potential as enzyme inhibitors.

One notable area of investigation is the inhibition of tubulin polymerization, a key target in cancer chemotherapy. A study on a series of 6-aryl-2-benzoyl-pyridines, which share the core pyridine scaffold, has demonstrated potent antiproliferative properties through the inhibition of tubulin polymerization. nih.gov The lead compound from this series, compound 4v , exhibited significant inhibitory activity against a panel of cancer cell lines. nih.gov

The inhibitory concentration (IC50) values for compound 4v against various human cancer cell lines are detailed in the table below. These values represent the concentration of the compound required to inhibit the growth of the cancer cells by 50%. The low nanomolar to sub-nanomolar IC50 values highlight the high potency of this class of pyridine derivatives.

| Cell Line | Cancer Type | IC50 (nM) nih.gov |

| A375 | Melanoma | 1.8 |

| SK-MEL-28 | Melanoma | 1.9 |

| MDA-MB-231 | Breast | 1.7 |

| MCF7 | Breast | 2.1 |

| HCT116 | Colon | 1.5 |

| A549 | Lung | 2.2 |

This table presents the IC50 values for the 6-aryl-2-benzoyl-pyridine derivative, compound 4v, against a panel of human cancer cell lines.

The study further confirmed that compound 4v directly binds to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov This mechanism of action is characteristic of many successful anti-cancer drugs. While not a direct derivative of this compound, the potent activity of these related pyridine compounds underscores the potential of this chemical class in the design of novel enzyme inhibitors.

Receptor Ligand Binding Assays

Derivatives of this compound have also been evaluated for their ability to bind to various receptors, indicating their potential for modulating receptor-mediated signaling pathways. A notable example is the investigation of a bicyclic derivative, (+/-)-2-(6-chloropyridin-3-yl)-9-aza-bicyclo[4.2.1]non-2-ene, for its affinity towards neuronal nicotinic acetylcholine receptors (nAChRs).

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems. They are important targets for the development of drugs for a variety of neurological and psychiatric disorders.

The binding affinity of (+/-)-2-(6-chloropyridin-3-yl)-9-aza-bicyclo[4.2.1]non-2-ene to different nAChR subtypes was determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The results of these assays are summarized in the table below.

| Receptor Subtype | Radioligand | Ki (nM) |

| Neuronal acetylcholine receptor subunit alpha-4/beta-2 (Rat) | [3H]nicotine | 0.270 |

| Neuronal acetylcholine receptor subunit alpha-3/beta-2 (Human) | [3H]epibatidine | 6.5 |

| Neuronal acetylcholine receptor subunit alpha-7 (Rat) | [3H]methyllycaconitine | >1000 |

This table shows the binding affinities (Ki) of (+/-)-2-(6-chloropyridin-3-yl)-9-aza-bicyclo[4.2.1]non-2-ene for different neuronal nicotinic acetylcholine receptor subtypes.

The data reveals that this derivative is a potent and selective ligand for the α4β2 subtype of the nAChR, with a Ki value in the sub-nanomolar range. The high affinity and selectivity for a specific receptor subtype are desirable properties for a drug candidate, as they can lead to a more targeted therapeutic effect with fewer side effects. The significantly lower affinity for the α7 subtype further highlights its selectivity. These findings demonstrate the potential of this compound derivatives as scaffolds for the development of novel ligands for nAChRs and other important receptor targets in the central nervous system.

Environmental Fate, Degradation, and Ecotoxicological Considerations

Biodegradation Pathways and Microbial Metabolism of (6-Chloropyridin-2-yl)methanol and Related Compounds

The biodegradation of pyridine (B92270) derivatives is a significant process influencing their environmental persistence. Numerous microorganisms, particularly bacteria isolated from soil and sludge, can utilize pyridine compounds as a source of carbon and nitrogen. tandfonline.comresearchgate.net However, the biodegradability of the pyridine ring is highly dependent on the type and position of its substituents. tandfonline.com While many simple pyridine derivatives are readily degraded, chloropyridines can exhibit greater resistance to microbial breakdown under certain conditions. tandfonline.comnih.gov